molecular formula C8H8ClF3N4S B2983746 2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2241141-74-0

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No. B2983746
CAS RN: 2241141-74-0
M. Wt: 284.69
InChI Key: JDJQWVIUHHXITL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene, a triazole, and a trifluoroethylamine group . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The trifluoroethylamine group would likely impart a degree of polarity to the molecule, while the thiophene and triazole groups are aromatic and would contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroethylamine group could make the compound somewhat polar, affecting its solubility in various solvents .

Scientific Research Applications

Highly Diastereoselective Synthesis

The study by Korotaev et al. (2017) focuses on the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, demonstrating the potential utility of trifluoromethyl groups in organic synthesis. Such methodologies could be relevant for the synthesis of compounds with specific stereochemistry, including those related to "2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride" (Korotaev, Y., Kutyashev, I., Barkov, A., & Sosnovskikh, V. Y., 2017).

Photolysis in Photoaffinity Probes

Research by Platz et al. (1991) on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, including discussions on the generation of photoproducts through singlet carbene intermediates, can provide insights into the reactivity of trifluoromethyl-containing compounds. This research can offer a foundation for understanding the behavior of similar functional groups in complex molecules (Platz, M., Admasu, A., Kwiatkowski, S., Crocker, P., Imai, N., & Watt, D., 1991).

Lanthanide Ion Complexes and Luminescence

The study by de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its luminescent lanthanide ion complexes highlights the potential applications of thiophene-containing compounds in materials science, especially in the development of luminescent materials (de Bettencourt-Dias, A., Viswanathan, S., & Rollett, A., 2007).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring, such as en300-6478567, are known to bind to the iron in the heme moiety of cyp-450 .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in EN300-6478567 likely bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity. Furthermore, the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can affect its interaction with its targets.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with cyp-450 , an enzyme involved in the metabolism of many drugs and endogenous compounds. Therefore, EN300-6478567 could potentially affect various metabolic pathways involving CYP-450.

Pharmacokinetics

The presence of a 1,2,4-triazole moiety can influence the pharmacokinetic properties of the compound . For instance, it can improve the compound’s physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Given its potential interaction with cyp-450 , it could influence the metabolism of various endogenous compounds and drugs, potentially leading to various cellular effects.

properties

IUPAC Name

2,2,2-trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4S.ClH/c9-8(10,11)5(12)7-13-6(14-15-7)4-2-1-3-16-4;/h1-3,5H,12H2,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJQWVIUHHXITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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